4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also has an amino group attached to the dihydrobenzodioxin ring, suggesting it could participate in various chemical reactions involving nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydrobenzodioxin ring and the amino group would likely have a significant impact on its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amino group could participate in reactions such as acid-base reactions, while the dihydrobenzodioxin ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar dihydrobenzodioxin ring could impact its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their cytotoxic activities. These compounds, including ones with similar structures to the queried chemical, exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC). Some compounds achieved IC50 values below 10 nM, demonstrating significant potency. Notably, a derivative was found curative against subcutaneous colon 38 tumors in mice at low doses, highlighting the potential for antitumor applications (Deady et al., 2005).
Novel Annulated Products
The compound has been part of studies involving novel heterocyclic systems. For instance, a reaction leading to the creation of new heterocyclic systems like 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one demonstrated typical pyrrole-type reactivity. Such studies contribute to the exploration of new pharmacophores and their potential biological activities (Deady & Devine, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-4-26(5-2)22(27)17-13-23-21-16(8-6-14(3)24-21)20(17)25-15-7-9-18-19(12-15)29-11-10-28-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPCJIVKVNKPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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